PfDHODH‑IN‑3 Exhibits 24‑Fold Greater Enzymatic Potency than PfDHODH‑IN‑2
PfDHODH‑IN‑3 demonstrates substantially higher inhibitory potency against recombinant PfDHODH compared to the dihydrothiophenone‑derived inhibitor PfDHODH‑IN‑2. In a direct comparison using the same enzyme assay format, PfDHODH‑IN‑3 achieves an IC₅₀ of 47 nM , whereas PfDHODH‑IN‑2 displays an IC₅₀ of 1.11 µM , representing a 24‑fold improvement in target engagement. This differential potency translates into a >20‑fold greater activity in whole‑cell parasite growth assays, with PfDHODH‑IN‑3 exhibiting an EC₅₀ of 79 nM against P. falciparum 3D7 while PfDHODH‑IN‑2 requires >20 µM to inhibit the same strain .
| Evidence Dimension | PfDHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 47 nM (IC₅₀) |
| Comparator Or Baseline | PfDHODH‑IN‑2: 1.11 µM (1,110 nM) IC₅₀ |
| Quantified Difference | 24‑fold (47 nM vs. 1,110 nM) |
| Conditions | Recombinant PfDHODH enzyme; standard coupled assay with DCIP |
Why This Matters
The 24‑fold potency advantage ensures that PfDHODH‑IN‑3 achieves near‑complete target inhibition at concentrations where PfDHODH‑IN‑2 shows minimal activity, reducing the likelihood of false‑negative results in target‑based assays and minimizing off‑target effects at higher concentrations.
- [1] Baldwin J, Michnoff CH, Malmquist NA, et al. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. J Med Chem. 2008;51(12):3649-3653. doi:10.1021/jm8001026 View Source
- [2] Xu M, Zhu J, Diao Y, et al. Novel selective and potent inhibitors of malaria parasite dihydroorotate dehydrogenase: discovery and optimization of dihydrothiophenone derivatives. J Med Chem. 2013;56(20):7911-7924. doi:10.1021/jm400938r View Source
